molecular formula C9H18ClNO2 B104198 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 61367-17-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No. B104198
CAS RN: 61367-17-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (TACCH) is an organic compound with the chemical formula C₆H₁₂N₂O₂·HCl. It is a white, crystalline solid with a melting point of 170-172°C. TACCH is a member of the group of compounds known as cyclic amines, which are cyclic compounds containing a nitrogen atom in the ring. TACCH has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds and as an inhibitor of certain enzymes.

Scientific Research Applications

Ethylene and Ethylene Inhibitors in Plant Biology

The role of ethylene in plants and how its action can be inhibited by compounds such as 1-Methylcyclopropene (1-MCP) is a significant area of research. 1-MCP is known for its ability to delay ripening and senescence in fruits, vegetables, and floricultural crops by inhibiting ethylene effects. This research highlights the potential for ethylene inhibitors in agricultural and plant biology applications, suggesting a similar context where "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" might be studied or applied, especially if it shares similar chemical properties or effects (Blankenship & Dole, 2003).

Plant Growth Promotion and Biocontrol

Another significant area of research is the use of plant growth-promoting bacteria (PGPB) that produce 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme helps plants to lower ethylene levels, thereby promoting growth and reducing the impact of stress. This research area underscores the importance of chemical interactions in plant growth and stress management, suggesting potential research applications for similar compounds in enhancing plant resilience to stress and pathogens (Naing, Maung, & Kim, 2021).

Catalytic Oxidation and Chemical Industry Applications

Research on the catalytic oxidation of cyclohexene provides insights into the controllable and selective production of industrially relevant chemicals. Given that "this compound" could be a precursor or intermediate in synthetic chemistry, understanding the mechanisms and applications of catalytic oxidation in producing chemicals with various oxidation states could be relevant (Cao et al., 2018).

Controlled Release of Active Compounds

The stabilization and controlled release of gaseous/volatile compounds, such as ethylene and 1-MCP, for agricultural and storage applications highlight a research domain where "this compound" might find application. If this compound has similar volatile properties or can be used in a controlled release system, this research area could provide insights into its potential applications (Chen, Chen, Ray, & Yam, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a cyclohexane carboxylate amino isomer . It is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols . These compounds are known to inhibit adenosine deaminase , an enzyme that plays a key role in purine metabolism and is associated with immune response.

Mode of Action

The compound interacts with its target, adenosine deaminase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of adenosine to inosine . The inhibition of adenosine deaminase can lead to an increase in the concentration of adenosine in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolism pathway . By inhibiting adenosine deaminase, the compound disrupts the normal breakdown of adenosine, leading to an accumulation of adenosine in the body . This can have downstream effects on various physiological processes, including immune response and inflammation .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability

Result of Action

The inhibition of adenosine deaminase by this compound can lead to an increase in adenosine concentrations . This can have various molecular and cellular effects, including the modulation of immune response and inflammation . The specific effects can vary depending on the physiological context and the concentration of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s solubility and distribution .

properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90950-09-7, 2084-28-8
Record name 90950-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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